Cas no 121107-97-9 (6,9,11-Octadecatrienoicacid, 13-hydroperoxy-, (6Z,9Z,11E,13S)-)

6,9,11-Octadecatrienoicacid, 13-hydroperoxy-, (6Z,9Z,11E,13S)- structure
121107-97-9 structure
Product Name:6,9,11-Octadecatrienoicacid, 13-hydroperoxy-, (6Z,9Z,11E,13S)-
CAS No:121107-97-9
MF:C18H30O4
MW:310.428406238556
CID:133279
PubChem ID:73242172
Update Time:2025-07-16

6,9,11-Octadecatrienoicacid, 13-hydroperoxy-, (6Z,9Z,11E,13S)- Chemical and Physical Properties

Names and Identifiers

    • 6,9,11-Octadecatrienoicacid, 13-hydroperoxy-, (6Z,9Z,11E,13S)-
    • 13(S)-HPOTRE(GAMMA)
    • 13(S)-HpOTrE(γ)
    • 13S-Hydroperoxy-6Z,9Z,11E-octadecadienoic acid
    • 13S-HYDROPEROXY-6Z,9Z,11E-OCTADECATRIENOIC ACID
    • LYFGXCQTRBQQMX-KYLWABQHSA-N
    • 121107-97-9
    • DTXSID401346665
    • 13(S)-HpOTrE(??)
    • PD020936
    • SR-01000946957
    • Q63409572
    • AKOS040755796
    • SR-01000946957-1
    • 13(S)-Hydroperoxy-6Z,9Z,11E-octadecatrienoic acid
    • (6Z,9Z,11E,13S)-13-HYDROPEROXYOCTADECA-6,9,11-TRIENOIC ACID
    • A)
    • HY-138148
    • 13(S)-HPOTRE(
    • (6Z,9z,11e,13s)-13-hydroperoxy-6,9,11-octadecatrienoic acid
    • CS-0145511
    • DB-215072
    • Inchi: 1S/C18H30O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h4,6-7,9,12,15,17,21H,2-3,5,8,10-11,13-14,16H2,1H3,(H,19,20)/b6-4-,9-7-,15-12+/t17-/m0/s1
    • InChI Key: LYFGXCQTRBQQMX-KYLWABQHSA-N
    • SMILES: O([C@H](/C=C/C=C\C/C=C\CCCCC(=O)O)CCCCC)O

Computed Properties

  • Exact Mass: 310.21400
  • Monoisotopic Mass: 310.21440943g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 14
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 3
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 66.8Ų

Experimental Properties

  • PSA: 66.76000
  • LogP: 5.12860

6,9,11-Octadecatrienoicacid, 13-hydroperoxy-, (6Z,9Z,11E,13S)- Pricemore >>

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6,9,11-Octadecatrienoicacid, 13-hydroperoxy-, (6Z,9Z,11E,13S)- Related Literature

Additional information on 6,9,11-Octadecatrienoicacid, 13-hydroperoxy-, (6Z,9Z,11E,13S)-

6,9,11-Octadecatrienoic acid, 13-hydroperoxy-, (6Z,9Z,11E,13S)-: A Comprehensive Overview of its Chemical Properties and Biological Significance

The compound with the CAS number 121107-97-9, specifically 6,9,11-Octadecatrienoic acid, 13-hydroperoxy-, (6Z,9Z,11E,13S)-, is a highly specialized molecule that has garnered significant attention in the field of biochemistry and pharmacology. This trienoic acid derivative is characterized by its unique hydroperoxy functional group at the 13th carbon position, which imparts distinct chemical and biological properties. The stereochemistry of this compound, denoted as (6Z,9Z,11E,13S), further influences its reactivity and interaction with biological systems.

In recent years, the study of polyunsaturated fatty acids (PUFAs) has seen remarkable advancements, particularly in understanding their role in cellular signaling and inflammatory processes. The hydroperoxy group in 6,9,11-Octadecatrienoic acid, 13-hydroperoxy-, (6Z,9Z,11E,13S)- makes it a potent intermediate in the biosynthesis of bioactive lipid mediators. These mediators are crucial in modulating various physiological processes, including immune responses and tissue homeostasis.

One of the most intriguing aspects of this compound is its potential role in the biosynthesis of leukotrienes and prostaglandins. Leukotrienes are known for their involvement in allergic responses and inflammation, while prostaglandins play a key role in pain perception and fever regulation. The specific stereochemistry of 6,9,11-Octadecatrienoic acid, 13-hydroperoxy-, (6Z,9Z,11E,13S)- suggests that it may selectively influence the biosynthesis pathway towards these bioactive lipids.

Recent research has highlighted the importance of lipid mediators derived from PUFAs in maintaining cardiovascular health. Studies have shown that dietary intake of PUFAs can modulate the levels of these bioactive lipids in plasma and tissues. The compound 6,9,11-Octadecatrienoic acid, 13-hydroperoxy-, (6Z,9Z,11E,13S)-, due to its unique structure and reactivity profile, could serve as a valuable tool in studying these effects at a molecular level.

The synthesis of this compound typically involves complex organic reactions that require precise control over reaction conditions to achieve the desired stereochemical outcome. Advanced techniques such as chiral synthesis and catalytic hydrogenation are often employed to produce enantiomerically pure forms of this molecule. These synthetic methods are critical for ensuring that the biological activity observed in vitro translates to meaningful therapeutic effects in vivo.

In addition to its role as a biosynthetic intermediate for bioactive lipids, 6,9,11-Octadecatrienoic acid, 13-hydroperoxy-, (6Z,9Z,11E,13S)- has also been explored for its potential antioxidant properties. Hydroperoxy fatty acids are known to exhibit radical scavenging activity due to their ability to undergo decomposition into less reactive alcohols or ketones. This property makes them promising candidates for applications in anti-inflammatory and anti-aging therapies.

The stereochemistry of this compound plays a crucial role in determining its biological activity. The (6Z,9Z) configuration ensures that it fits into specific binding pockets within biological targets without steric hindrance. This specificity is essential for achieving high affinity and efficacy when interacting with enzymes or receptors involved in lipid metabolism.

Epidemiological studies have long suggested a correlation between dietary fat intake and chronic diseases such as obesity and type 2 diabetes. The research on compounds like 6,9,11-octadecatrienoic acid,13-hydroperoxy-,(6z,9z,11e,13s)- provides insights into how specific fatty acids can modulate metabolic pathways at a molecular level. Understanding these mechanisms could lead to novel therapeutic strategies for managing metabolic disorders.

The development of new drug candidates often involves modifying existing natural products to enhance their pharmacological properties. In this context,6,9,11-octadecatrienoic acid,13-hydroperoxy-,(6z,9z,11e,13s)- serves as a valuable scaffold for designing molecules with improved bioavailability and target specificity. Its unique structure allows chemists to explore diverse modifications while retaining key functional groups essential for biological activity.

The field of lipidomics has seen significant growth over the past decade due to advancements in analytical technologies such as mass spectrometry and high-performance liquid chromatography。These techniques enable researchers to identify and quantify complex lipid mixtures with high precision。The study of compounds like 6,9,11-octadecatrienoic acid,13-hydroperoxy-,(6z,9z,11e,13s)- contributes valuable data to lipidomic databases used for understanding disease mechanisms。

The potential applications of this compound extend beyond basic research。Pharmaceutical companies are increasingly interested in developing drugs based on natural product scaffolds due to their proven efficacy。The stereochemistry and functional group distribution make 6,9,11-octadecatrienoic acid,13-hydroperoxy-,(6z,9z,11e،13s)- a promising candidate for further development into novel therapeutics。

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